molecular formula C15H16Cl2N2O3S B12197079 3-butoxy-4-chloro-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide

3-butoxy-4-chloro-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide

Cat. No.: B12197079
M. Wt: 375.3 g/mol
InChI Key: TYOHPIAGHGUJRD-UHFFFAOYSA-N
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Description

3-butoxy-4-chloro-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by its complex structure, which includes a butoxy group, a chloropyridinyl group, and a benzene sulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-4-chloro-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Chloropyridinyl Intermediate: The starting material, 5-chloropyridine, undergoes a halogenation reaction to introduce a chlorine atom at the 2-position.

    Coupling with Benzene Sulfonamide: The chloropyridinyl intermediate is then coupled with benzene sulfonamide under basic conditions to form the desired product.

    Introduction of the Butoxy Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in these reactions include chlorinating agents, bases, and solvents such as dichloromethane and ethanol.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-4-chloro-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridinyl and butoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or ethers.

Scientific Research Applications

3-butoxy-4-chloro-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: Potential use in the development of pharmaceuticals, particularly as antimicrobial agents.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-butoxy-4-chloro-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of sulfonamide-sensitive enzymes, leading to disruption of metabolic processes in microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloropyridine
  • 5-chloro-3-pyridineboronic acid
  • 2-chloropyridine-3-boronic acid

Uniqueness

Compared to similar compounds, 3-butoxy-4-chloro-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the butoxy and sulfonamide groups allows for diverse chemical modifications and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H16Cl2N2O3S

Molecular Weight

375.3 g/mol

IUPAC Name

3-butoxy-4-chloro-N-(5-chloropyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H16Cl2N2O3S/c1-2-3-8-22-14-9-12(5-6-13(14)17)23(20,21)19-15-7-4-11(16)10-18-15/h4-7,9-10H,2-3,8H2,1H3,(H,18,19)

InChI Key

TYOHPIAGHGUJRD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)Cl

Origin of Product

United States

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